molecular formula C15H13ClN2O3 B4035721 N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide

N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide

Cat. No.: B4035721
M. Wt: 304.73 g/mol
InChI Key: MLDMJZRRPMBOLN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group on the phenyl ring, along with a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted amides or thioamides.

    Reduction: N-(4-amino-3-nitrophenyl)-2-phenylpropanamide.

    Oxidation: Corresponding carboxylic acids.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)15(19)17-12-7-8-13(16)14(9-12)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDMJZRRPMBOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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